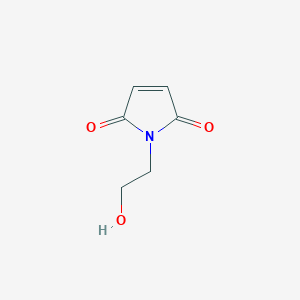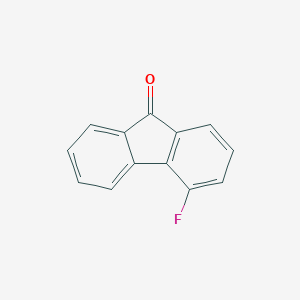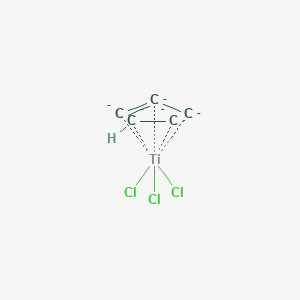
Trichloro-pi-cyclopentadianyltitanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of trichloro-pi-cyclopentadienyltitanium and its derivatives involves several strategies, including the direct reaction of titanium trichloride with cyclopentadienyl ligands or by modifying existing cyclopentadienyltitanium compounds. For example, tetrahydrofurfurylcyclopentadienyltitanium trichloride and its derivatives are synthesized through specific organometallic reactions, showcasing the diversity in synthetic approaches for these compounds (Qian et al., 1989).
Molecular Structure Analysis
The molecular structure of trichloro-pi-cyclopentadienyltitanium compounds is characterized by X-ray diffraction techniques. These studies reveal the geometry around the titanium center and the orientation of the cyclopentadienyl and trichloro groups. For instance, the crystal structure analysis of certain derivatives indicates a chelation of the ethereal oxygen atom of the ring-substituent with the titanium atom, providing insights into the bonding arrangements and coordination geometry (Qian et al., 1989).
科学的研究の応用
Crystal Structure and Conformation
Trichloro-pi-cyclopentadianyltitanium has been studied for its crystal structure and conformational properties. The compound, in its specific form of bis(dimethylphosphino)ethanecyclopentadienyltitanium(IV), crystallizes in a form containing two conformers, which differ in the orientation of the cyclopentadienyl ring relative to chlorine and phosphorus atoms (Hughes, Leigh, & Walker, 1988).
Polarographic and Voltammetric Analysis
The electrochemical behavior of trichloro-pi-cyclopentadianyltitanium has been investigated using polarography and cyclic voltammetry. Studies have been conducted on compounds like cyclopentadienyltitanium trichloride (CpTiCl3) in dimethylformamide, providing insights into their reduction mechanisms (Laviron, Besancon, & Huq, 1978).
EPR Analysis and Lewis Acidity
Electron proton resonance (EPR) studies on complexes involving di-π-cyclopentadienyltitanium chloride with Group III element trichlorides, including trichloro-pi-cyclopentadianyltitanium, have revealed hyperfine interactions and provided estimates of spin density in the relevant s-orbitals of the Group III elements. This analysis has led to a ranking of Lewis acidity of these halides (Henrici-Olivė, 1969).
Polymerization Applications
Trichloro-pi-cyclopentadianyltitanium has been utilized in various polymerization processes, such as the polymerization of ethylene, propylene, and styrene. The incorporation of pendent ligands into trichloro-pi-cyclopentadianyltitanium complexes has been investigated for these purposes, demonstrating the compound's utility in polymerization reactions (Blais, Chien, & Rausch, 1998).
Arene Synthesis
The compound has been used in arene synthesis, specifically in the deoxygenation of 1,4-endoxides using systems involving trichloro-pi-cyclopentadianyltitanium. This process has been shown to yield corresponding arenes in significant yields (Wong, Hung, & Wong, 1988).
Structural Studies and Ligand Incorporation
Research has been conducted on the structural properties of trichloro-pi-cyclopentadianyltitanium compounds, including studies on their crystal structures and the effects of ligand incorporation on these structures. These studies have provided valuable information on the molecular structures and potential applications of these compounds (Flores et al., 1996).
Safety And Hazards
Trichloro-pi-cyclopentadianyltitanium is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .
特性
IUPAC Name |
cyclopenta-1,3-diene;trichlorotitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H.3ClH.Ti/c1-2-4-5-3-1;;;;/h1H;3*1H;/q-5;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBATLDTMFXIQX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3Ti-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trichloro-pi-cyclopentadianyltitanium | |
CAS RN |
1270-98-0 |
Source


|
| Record name | Cyclopentadienyltrichlorotitanium | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

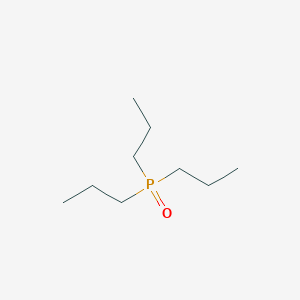
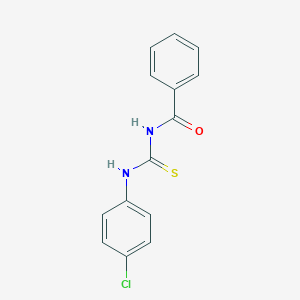
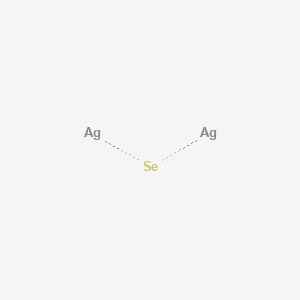
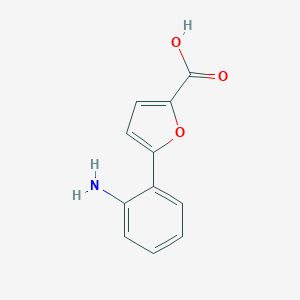
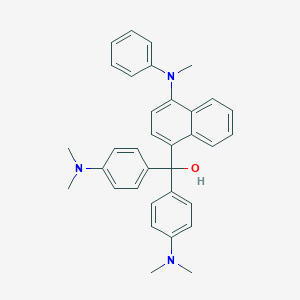
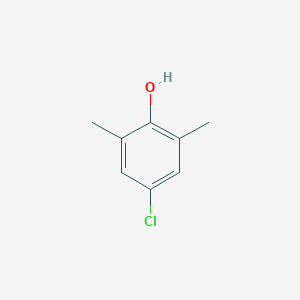
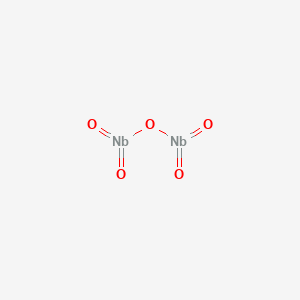
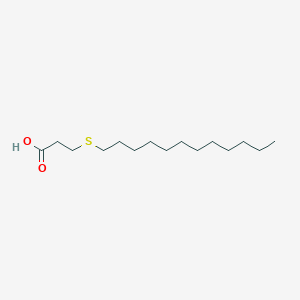
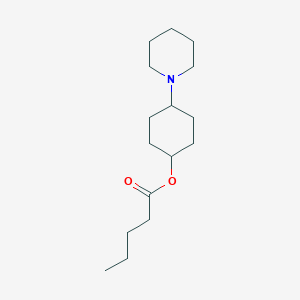
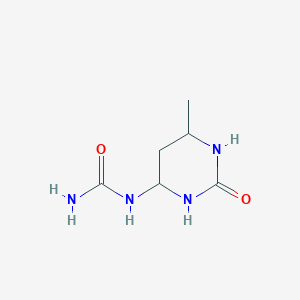
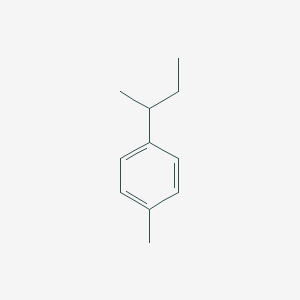
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)
